N-(2-Chloro-4-methylphenyl)phosphoramidochloridic acid
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Overview
Description
N-(2-Chloro-4-methylphenyl)phosphoramidochloridic acid is an organophosphorus compound characterized by the presence of a phosphoramidic acid group attached to a chlorinated methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-methylphenyl)phosphoramidochloridic acid typically involves the reaction of 2-chloro-4-methylaniline with phosphorus oxychloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants to a specific temperature and maintaining it for a set duration to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-methylphenyl)phosphoramidochloridic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and leading to the formation of new products.
Hydrolysis: The phosphoramidic acid group can be hydrolyzed under acidic or basic conditions, resulting in the formation of corresponding phosphoric acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride are used under controlled conditions to achieve the desired transformations.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed to facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and hydrolyzed phosphoric acid derivatives.
Scientific Research Applications
N-(2-Chloro-4-methylphenyl)phosphoramidochloridic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-methylphenyl)phosphoramidochloridic acid involves its interaction with molecular targets such as enzymes and proteins. The phosphoramidic acid group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloro-4-methylphenyl)phosphoramidic acid: Similar structure but lacks the chloridic acid group.
N-(2-Chloro-4-methylphenyl)phosphonic acid: Contains a phosphonic acid group instead of a phosphoramidic acid group.
N-(2-Chloro-4-methylphenyl)phosphorothioic acid: Contains a phosphorothioic acid group, introducing sulfur into the structure.
Uniqueness
N-(2-Chloro-4-methylphenyl)phosphoramidochloridic acid is unique due to the presence of both a chlorinated phenyl ring and a phosphoramidic acid group
Properties
CAS No. |
91467-51-5 |
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Molecular Formula |
C7H8Cl2NO2P |
Molecular Weight |
240.02 g/mol |
IUPAC Name |
chloro-N-(2-chloro-4-methylphenyl)phosphonamidic acid |
InChI |
InChI=1S/C7H8Cl2NO2P/c1-5-2-3-7(6(8)4-5)10-13(9,11)12/h2-4H,1H3,(H2,10,11,12) |
InChI Key |
AXFQRHZCNJWQGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NP(=O)(O)Cl)Cl |
Origin of Product |
United States |
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